

Inter-laboratory comparison of Acetylisoniazid quantification methods.

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Compound of Interest

Compound Name: Acetylisoniazid

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A Comparative Guide to Acetylisoniazid Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of **Acetylisoniazid**, a primary metabolite of the anti-tuberculosis drug Isoniazid. While direct inter-laboratory comparison studies are not readily available in the public domain, this document synthesizes validation data from various published studies to offer an objective comparison of commonly employed analytical techniques. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific applications, ranging from pharmacokinetic studies to therapeutic drug monitoring.

Quantitative Performance of Acetylisoniazid Quantification Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of **Acetylisoniazid** in biological matrices, as reported in peer-reviewed literature.

Method	Matrix	Linearity Range (µg/mL)	Accuracy (%)	Precision (% CV)	Lower Limit of Quantification (LLOQ) (µg/mL)	Recovery (%)
LC-MS/MS	Human Urine	0.234–30.0[1]	Within ±15% of nominal values[1]	Intra-day: <15%, Inter-day: <15%[1]	0.234[1]	99.8[1]
LC-MS/MS	Human Plasma	Not explicitly stated, but covers typical clinical concentrations	91.63–114.00	Intra-day: <13.43%, Inter-day: <9.69%	Not explicitly stated	Consistent, with CV <9.36%
HPLC	Human Plasma	0.13–17.08	Not explicitly stated	Not explicitly stated	0.13	Not explicitly stated
Spectrofluorometric	Serum	Not applicable	Not explicitly stated	Not explicitly stated	0.05	Not applicable
Colorimetric	Urine	Not applicable	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized protocols for the quantification of **Acetylisoniazid** using LC-MS/MS and HPLC, based on published methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urine

This method is highly sensitive and specific for the quantification of **Acetylisoniazid** in human urine.

- Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - Vortex mix the samples to ensure homogeneity.
 - Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
 - Use internal standards, such as acetyl-isoniazid-d4, to correct for matrix effects and variability in extraction.
- Chromatographic Conditions:
 - Analytical Column: Atlantis T3 analytical column.
 - Mobile Phase: Isocratic elution.
 - Injection Volume: Not specified.
 - Flow Rate: Not specified.
 - Column Temperature: Not specified.
- Mass Spectrometric Detection:
 - Instrument: AB Sciex™ API 5500 triple quadrupole mass spectrometer.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple reaction monitoring (MRM).
 - Data Analysis: Generate calibration curves using a linear regression weighted by $1/x^2$.

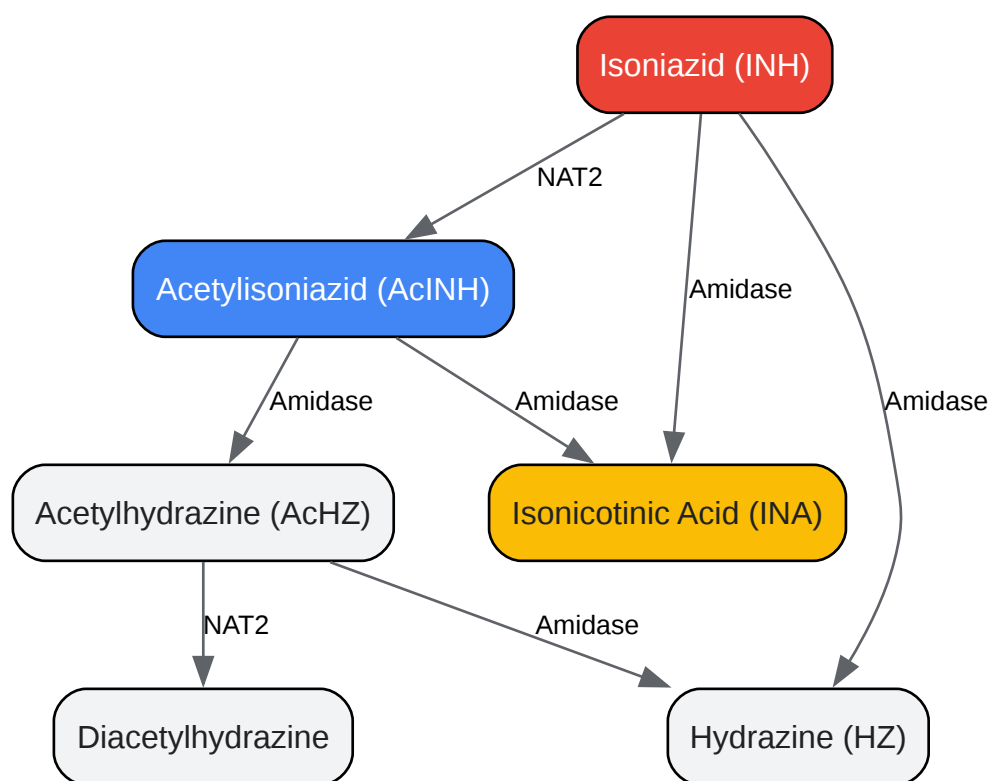
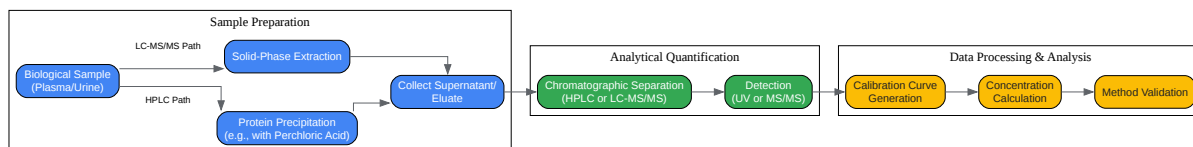
High-Performance Liquid Chromatography (HPLC) Method for Plasma

This method provides a robust and cost-effective approach for quantifying **Acetylisoniazid** in plasma.

- Sample Preparation:
 - Add perchloric acid to plasma samples to precipitate proteins.
 - Centrifuge the samples to separate the supernatant.
 - Collect the supernatant for analysis.
- Chromatographic Conditions:
 - Analytical Column: Lichrospher C18 column.
 - Mobile Phase: 2 mmol·L⁻¹ sodium heptane sulfonate-acetonitrile (98:2).
 - Detection Wavelength: 266 nm.
 - Injection Volume: Not specified.
 - Flow Rate: Not specified.
 - Column Temperature: Not specified.
- Data Analysis:
 - Construct a calibration curve to determine the concentration of **Acetylisoniazid** in the samples.

Workflow and Pathway Diagrams

Visual representations of experimental workflows and metabolic pathways can aid in understanding the complex processes involved in **Acetylisoniazid** quantification and its biological context.



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References

- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
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